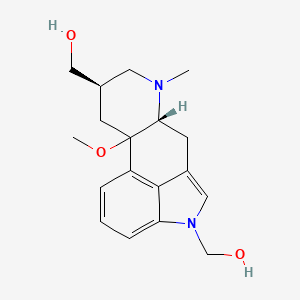

(8-beta)-10-Methoxy-6-methylergoline-1,8-dimethanol

Description

(8-beta)-10-Methoxy-6-methylergoline-1,8-dimethanol (CAS 35121-60-9) is an ergoline alkaloid derivative characterized by a tetracyclic ergoline backbone substituted with a methoxy group at position 10, a methyl group at position 6, and dimethanol moieties at positions 1 and 8 in the beta configuration . Its molecular formula is C₁₇H₂₂N₂O₂, with a molecular weight of 286.37–286.38 g/mol . Key physicochemical properties include:

- Density: 1.27 ± 0.1 g/cm³

- Boiling Point: 456.8 ± 45.0 °C (predicted)

- pKa: 14.87 ± 0.10

- PSA (Polar Surface Area): 48.5 Ų

The compound is also known by synonyms such as 10α-Methoxy-9,10-dihydrolysergol, reflecting its structural relationship to lysergol, a natural ergoline alkaloid . It is classified as an intermediate or metabolite in industrial and pharmacological contexts, with applications in neurochemical research due to its ergoline scaffold .

Propriétés

Numéro CAS |

105115-80-8 |

|---|---|

Formule moléculaire |

C18H24N2O3 |

Poids moléculaire |

316.4 g/mol |

Nom IUPAC |

[(6aR,9R)-4-(hydroxymethyl)-10a-methoxy-7-methyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methanol |

InChI |

InChI=1S/C18H24N2O3/c1-19-8-12(10-21)7-18(23-2)14-4-3-5-15-17(14)13(6-16(18)19)9-20(15)11-22/h3-5,9,12,16,21-22H,6-8,10-11H2,1-2H3/t12-,16-,18?/m1/s1 |

Clé InChI |

HRGNTZRYCNRYJR-FOKFDTGNSA-N |

SMILES isomérique |

CN1C[C@@H](CC2([C@H]1CC3=CN(C4=CC=CC2=C34)CO)OC)CO |

SMILES canonique |

CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)CO)OC)CO |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (8-beta)-10-Methoxy-6-methylergoline-1,8-dimethanol typically involves multiple steps, starting from simpler ergoline derivatives. The process often includes:

Alkylation: Introduction of the methoxy group at the 10th position.

Reduction: Conversion of ketones or aldehydes to alcohols.

Cyclization: Formation of the ergoline ring structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. Catalysts and solvents are chosen to optimize the reaction rates and selectivity.

Analyse Des Réactions Chimiques

Types of Reactions

(8-beta)-10-Methoxy-6-methylergoline-1,8-dimethanol can undergo various chemical reactions, including:

Oxidation: Conversion of alcohol groups to ketones or aldehydes.

Reduction: Reduction of double bonds or ketones to alcohols.

Substitution: Replacement of functional groups with others, such as halogenation.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.

Applications De Recherche Scientifique

(8-beta)-10-Methoxy-6-methylergoline-1,8-dimethanol has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex ergoline derivatives.

Biology: Studied for its effects on neurotransmitter receptors.

Medicine: Potential therapeutic applications in treating neurological disorders.

Industry: Used in the production of pharmaceuticals and as a research chemical.

Mécanisme D'action

The mechanism of action of (8-beta)-10-Methoxy-6-methylergoline-1,8-dimethanol involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The ergoline family comprises structurally related alkaloids with diverse biological activities. Below is a detailed comparison of (8-beta)-10-Methoxy-6-methylergoline-1,8-dimethanol with analogous ergoline derivatives:

Table 1: Structural and Functional Comparison

Key Differences and Implications :

Substituent Effects: The 10-methoxy group in the target compound enhances lipophilicity compared to lysergol (PSA 48.5 Ų vs. The 6-methyl group may reduce metabolic oxidation at this position compared to unmethylated ergolines like dihydrolysergic acid .

Pharmacological Activity: Unlike methysergide, which is a 5-HT₂ receptor antagonist, the dimethanol substituents in the target compound suggest a distinct binding profile, possibly targeting dopaminergic or adrenergic receptors .

Synthetic Utility: The compound’s dimethanol groups make it a versatile intermediate for synthesizing derivatives with modified solubility or receptor affinity, contrasting with simpler ergolines like lysergol .

Research Findings :

- A 2022 industrial report noted that (8-beta)-10-Methoxy-6-methylergoline-1,8-dimethanol is produced at ≥99% purity for research applications, highlighting its stability compared to hygroscopic ergolines like dihydrolysergic acid .

- Structural analogs lacking the 10-methoxy group (e.g., lysergol) exhibit lower thermal stability (boiling point ~350 °C), whereas the methoxy substituent in the target compound increases predicted boiling point to 456.8 °C .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.